![molecular formula C25H22N4OS B2763599 4-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207030-62-3](/img/structure/B2763599.png)

4-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

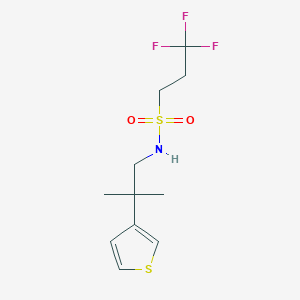

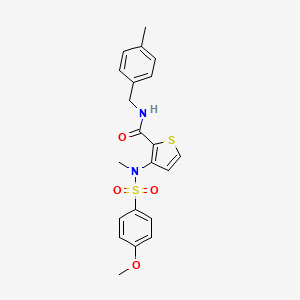

The compound contains several structural components including a 1,3-oxazole ring, a pyrazolo[1,5-a]pyrazine ring, and a thioether linkage. The 1,3-oxazole ring is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The pyrazolo[1,5-a]pyrazine is a fused ring system containing two nitrogen atoms . The thioether linkage involves a sulfur atom connected to two carbon atoms.

Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through condensation reactions, cyclization reactions, or substitution reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the thioether linkage. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the sulfur atom in the thioether linkage could also participate in various reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could contribute to its polarity and solubility .Scientific Research Applications

Synthesis and Pharmacological Potential

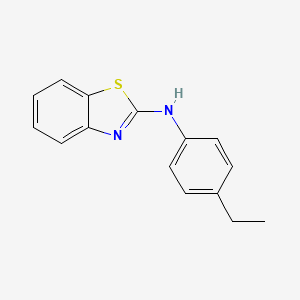

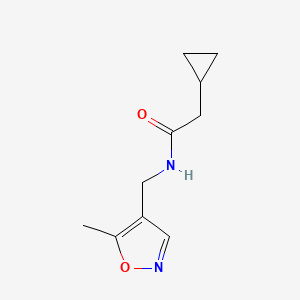

Research has highlighted the significant pharmacological potential of pyrazole and 1,2,4-triazole derivatives, noting their strategic role in modern medicine due to chemical modification possibilities and interaction with various biological targets. The synthesis of these derivatives involves complex chemical reactions aimed at producing compounds with potential biological activities, such as antifungal properties based on molecular docking studies indicating interactions with enzymes like 14-α-demethylase lanosterol (Fedotov et al., 2022).

Antimicrobial and Anticancer Activities

Novel series of pyrazoles bearing indazolylthiazole moieties have been synthesized and evaluated for their broad-spectrum antimicrobial activities, demonstrating potent inhibition against pathogens like Streptococcus mutans and significant cytotoxic activity against tumor cells, highlighting their potential as therapeutic agents (Dawoud et al., 2021).

Antibacterial Evaluation of Heterocyclic Compounds

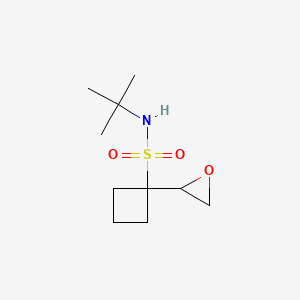

The synthesis of new heterocyclic compounds containing sulfonamido moieties has shown promise as antibacterial agents. The development of these compounds through reactions with active methylene compounds and hydrazine derivatives to produce pyrazole and oxazole derivatives showcases the ongoing exploration of novel therapeutic agents with high antibacterial activities (Azab et al., 2013).

Anti-Diabetic Activity

The synthesis and biological evaluation of pyrazole-based heterocycles attached to sugar moieties have led to the creation of new compounds with moderate anti-diabetic activity, as evidenced by urinary glucose excretion method testing. This research paves the way for further exploitation to identify potent lead compounds for diabetes treatment (Vaddiraju et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-methyl-2-(3-methylphenyl)-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4OS/c1-16-7-6-9-19(13-16)24-27-22(18(3)30-24)15-31-25-23-14-21(28-29(23)12-11-26-25)20-10-5-4-8-17(20)2/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSFYWDUOXQGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2763517.png)

![ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2763526.png)

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2763538.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2763539.png)